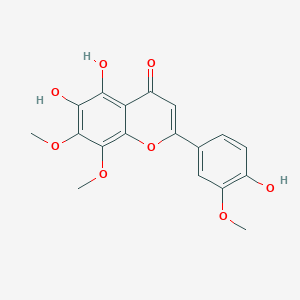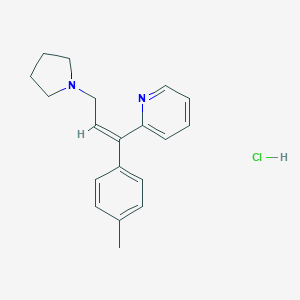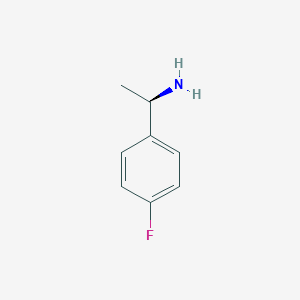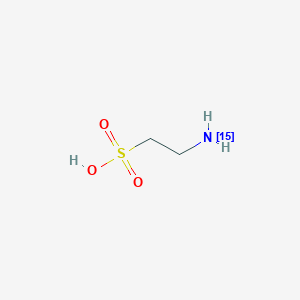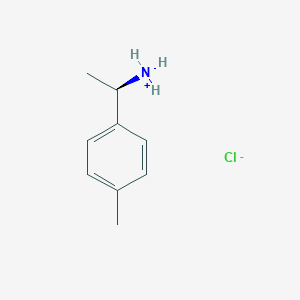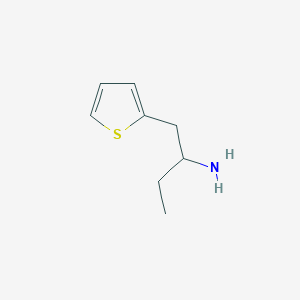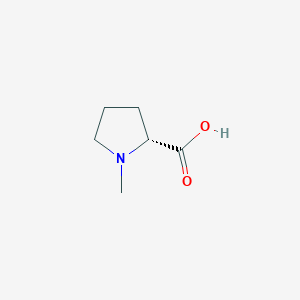
1-甲基-D-脯氨酸
描述
1-Methyl-D-Proline is an organic compound that belongs to the class of proline and its derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It has a molecular formula of C6H11NO2 .
Synthesis Analysis
The synthesis of 1-Methyl-D-Proline has been explored in various studies. For instance, it has been used as a building block in peptide synthesis . It has also been used as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1 H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . Further studies on the synthesis of 1-Methyl-D-Proline can be found in the references .
Molecular Structure Analysis
The molecular structure of 1-Methyl-D-Proline can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . It has a molecular weight of 129.16 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-D-Proline have been studied in various contexts. For example, it has been used in the electrospray ionization–mass spectrometry method for the rapid enantiomeric excess determination of D- and L-Proline . Other studies have explored its use in the synthesis of prolylproline and in the proline-catalyzed direct asymmetric aldol reactions .
Physical And Chemical Properties Analysis
1-Methyl-D-Proline has a molecular weight of 129.16 g/mol . It has a computed XLogP3-AA of -1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 129.078978594 g/mol . It has a topological polar surface area of 40.5 Ų . Its complexity, as computed by Cactvs, is 124 .
科学研究应用
Enzyme Inhibition
1-methyl-D-Proline is utilized in the selective inhibition of metallo-beta-lactamase (MBL) enzymes, which are crucial in antibiotic resistance. The compound’s unique structure allows for targeted inhibition, avoiding effects on similar enzymes .
Enantioselective Production
In microbial processes, 1-methyl-D-Proline can be part of a racemase-dehydrogenase cascade, facilitating the enantioselective production of D-proline, which is valuable for synthesizing pharmaceuticals .
Structural Applications in Peptidomimetics
Due to its conformational properties, 1-methyl-D-Proline is used in the development of proline analogues and proline chimeras. These are employed in peptidomimetics to mimic protein structures and functions .
Asymmetric Synthesis in Pharmaceutical Research
1-methyl-D-Proline contributes to asymmetric synthesis, a key technique in pharmaceutical R&D. It helps create compounds with specific biological activities, enhancing efficacy and reducing side effects .
安全和危害
Safety data sheets suggest that exposure to 1-Methyl-D-Proline should be avoided. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it is recommended to avoid dust formation and to ensure adequate ventilation .
未来方向
Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .
属性
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357529 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-D-Proline | |
CAS RN |
58123-62-9 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





